(4aS*,7aR*)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[1,5-a]pyrimidines and their derivatives are of significant interest in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The core structure of these compounds allows for a wide range of chemical modifications, leading to the discovery of new molecules with varied properties.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of appropriate precursors, such as hydrazines and keto compounds, under varying conditions. For example, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]-pyrimidines with hydrazine hydrate in acetic acid solution produces 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo [1,5-a]pyrimidines, demonstrating the flexibility in synthesizing these compounds through intramolecular cyclization and subsequent modifications (Chimichi et al., 1996).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is often elucidated using NMR spectroscopy and X-ray diffraction analysis. These techniques provide detailed information about the atomic arrangement and confirm the identity of synthesized compounds. For instance, the structure of N-methyl derivatives of pyrazolo[1,5-a]pyrimidine has been established through NMR spectroscopy, further confirmed by X-ray structural analysis (Chimichi et al., 1996).
科学的研究の応用
Synthesis and Applications in Drug Discovery
- The compound has been utilized in the synthesis of enaminones, leading to the creation of N-arylpyrazole-containing derivatives with potential antitumor and antimicrobial activities. This application highlights its role in the development of novel therapeutic agents (Riyadh, 2011).
- It serves as a building block in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, demonstrating its versatility in creating new classes of compounds for medical research. This includes the development of nonsteroidal anti-inflammatory drugs (Auzzi et al., 1983).
Role in Antiviral and Antimicrobial Research
- Its derivatives have been explored for potential antiviral applications, as seen in the synthesis of 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, an analogue of guanine, although with limited antiviral activity (Ehler et al., 1977).
- The compound's derivatives have shown moderate antimicrobial activity, indicating its potential in the development of new antimicrobial agents (Gein et al., 2010).
Potential in Cognitive and Neurodegenerative Disease Treatment
- Research involving derivatives of this compound has led to the discovery of inhibitors for phosphodiesterase 1, with potential applications in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Utility in Structural Chemistry and Medicinal Chemistry
- The compound is instrumental in the synthesis of various structurally diverse pyrazolo[1,5-a]pyrimidine derivatives, aiding in the understanding of reaction mechanisms through NMR spectroscopy and X-ray diffraction analysis (Chimichi et al., 1996).
- It has been used in the design and synthesis of specific inhibitors of cGMP-specific phosphodiesterase, showcasing its significance in the development of antihypertensive agents (Dumaitre & Dodic, 1996).
特性
IUPAC Name |
[(4aR,7aS)-6,6-dioxo-1-propyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-3-4-20-5-6-21(15-11-26(24,25)10-14(15)20)17(23)13-8-19-22-9-12(2)7-18-16(13)22/h7-9,14-15H,3-6,10-11H2,1-2H3/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNNYCMYFSMLBV-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=C4N=CC(=CN4N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=C4N=CC(=CN4N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS*,7aR*)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。